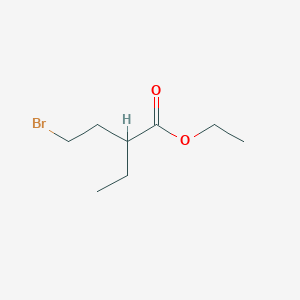

Ethyl 4-bromo-2-ethylbutanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15BrO2 |

|---|---|

Molecular Weight |

223.11 g/mol |

IUPAC Name |

ethyl 4-bromo-2-ethylbutanoate |

InChI |

InChI=1S/C8H15BrO2/c1-3-7(5-6-9)8(10)11-4-2/h7H,3-6H2,1-2H3 |

InChI Key |

OWDKDAYLUVPEFK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCBr)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for Ethyl 4 Bromo 2 Ethylbutanoate

Established Reaction Pathways for Butanoate Functionalization

Bromination Procedures: Regioselective and Chemoselective Approaches

The introduction of a bromine atom at the fourth position of the butanoate chain is a critical step. Achieving regioselectivity—the preferential bromination at a specific site—is a key consideration.

One common approach involves the bromination of a suitable precursor, such as 2-ethylbutanoic acid, using brominating agents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under controlled conditions. The Hell-Volhard-Zelinskii reaction, for instance, allows for the α-bromination of carboxylic acids using Br₂ and a catalytic amount of PBr₃. libretexts.org This reaction proceeds through the formation of an acid bromide, which readily enolizes, facilitating electrophilic attack by bromine at the α-position. libretexts.org To obtain the desired 4-bromo derivative, a starting material other than 2-ethylbutanoic acid would be necessary, such as a precursor already containing a hydroxyl group at the 4-position that can be converted to a bromide.

For the bromination of esters, various reagents have been explored to enhance selectivity. Bromodimethylsulfonium bromide (BDMS) has been shown to be an effective and regioselective reagent for the α-monobromination of β-keto esters. nih.gov This method offers the advantage of proceeding under mild conditions without the need for a catalyst or base. nih.gov The use of N-bromosuccinimide (NBS) is another common method for allylic and benzylic brominations, and its reactivity can be influenced by the substrate and reaction conditions. rsc.orgnih.gov

The chemoselectivity of bromination, which is the selective reaction of one functional group in the presence of others, is also a significant factor. For instance, in molecules with multiple reactive sites, reaction conditions can be tuned to favor bromination at the desired carbon over other potential reactions. tsijournals.com

| Reagent | Substrate | Selectivity | Conditions | Advantages |

| Br₂/PBr₃ | Carboxylic Acids | α-Bromination | Hell-Volhard-Zelinskii | Well-established method. libretexts.org |

| BDMS | β-Keto Esters | α-Monobromination | Mild, no catalyst needed. nih.gov | High yields, no chromatography needed. nih.gov |

| NBS | Allylic/Benzylic C-H | Varies with substrate | Radical initiator | Selective for specific positions. rsc.orgnih.gov |

| Br₂ in Ionic Liquid | β-Keto Esters | 3-Bromo derivative | Room temperature | Avoids formation of 5-bromo isomers. sci-hub.se |

Esterification Techniques for Carboxylic Acids

The formation of the ethyl ester group is typically achieved through the esterification of the corresponding carboxylic acid, 4-bromo-2-ethylbutanoic acid. chegg.com The Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid, is a classic and widely used method. The reaction is driven to completion by removing the water formed during the reaction.

Alternative esterification methods exist, such as reacting the carboxylic acid with an ethylene (B1197577) oxide compound in the presence of a catalyst system like ferric chloride and pyridine. google.com This method has been shown to be effective for various carboxylic acids, including 2-ethylbutanoic acid. google.com

Alkylation Strategies for Alpha-Branched Ester Synthesis

The introduction of the ethyl group at the α-position (carbon-2) of the butanoate chain is a key step in the synthesis of ethyl 4-bromo-2-ethylbutanoate. This is often accomplished through the alkylation of an ester enolate.

A common strategy involves the use of a malonic ester synthesis or an acetoacetic ester synthesis. libretexts.org In a related approach, the enolate of a simpler ester, like ethyl acetate (B1210297), can be generated using a strong base and then alkylated with an appropriate alkyl halide. libretexts.org For the synthesis of this compound, one could envision the alkylation of an enolate derived from ethyl 4-bromobutanoate with an ethyl halide. However, monoalkylation can sometimes be challenging to control, and dialkylation can be a competing side reaction. libretexts.org The use of bulky alkylating agents or specific reaction conditions can help to minimize dialkylation. libretexts.org

The alkylation of enamines derived from β-ketoesters has also been explored as a method for γ-alkylation. cdnsciencepub.com This approach offers an alternative to the use of dianions for achieving substitution at the γ-position. cdnsciencepub.com

Novel and Emerging Synthetic Routes

In addition to the established pathways, researchers are continuously developing novel and more efficient methods for the synthesis of complex molecules like this compound. These emerging routes often focus on the use of catalysis and the development of stereoselective methods.

Catalytic Methods in Bromoester Synthesis

Catalysis plays an increasingly important role in modern organic synthesis, offering pathways to improved efficiency, selectivity, and milder reaction conditions. In the context of bromoester synthesis, catalytic methods are being developed for both the bromination and the esterification steps.

For instance, a practical and scalable catalytic asymmetric process for the α-bromination of acid chlorides has been developed, which produces optically active α-bromoesters in high enantioselectivity. nih.gov This method utilizes cinchona alkaloid derivatives as catalysts. nih.gov While this specific method yields α-bromoesters, the principles of catalytic asymmetric halogenation could potentially be adapted for the synthesis of other brominated esters.

Furthermore, nickel/diamine catalyst systems have been employed in the catalytic asymmetric cross-coupling of racemic α-bromo esters with aryl and alkenyl silanes. organic-chemistry.orgacs.org This demonstrates the potential of catalytic methods to not only form C-C bonds but also to control stereochemistry.

Stereoselective and Enantioselective Synthesis of Analogues and Derivatives

The development of stereoselective and enantioselective synthetic methods is a major focus in modern organic chemistry, particularly for the synthesis of chiral molecules that may have applications in pharmaceuticals or materials science. While the primary focus of this article is on the achiral this compound, the synthesis of its chiral analogues and derivatives is an area of active research.

Diastereoselective alkylation of chiral glycinate (B8599266) derivatives has been studied as a route to α-substituted α-amino acids. scielo.org.mx This approach utilizes a chiral auxiliary to control the stereochemical outcome of the alkylation reaction. scielo.org.mx Similar principles could be applied to the synthesis of chiral α-branched esters.

The stereoselective synthesis of α,β-unsaturated esters has also been achieved through various methods, including the modified Julia olefination and allylic rearrangement of enol phosphates. rsc.orgrsc.org These methods provide control over the E/Z stereochemistry of the double bond. While not directly applicable to the saturated this compound, they highlight the ongoing efforts to develop highly selective synthetic transformations.

Optimization of Reaction Conditions and Process Parameters for Enhanced Yields

The optimization of reaction conditions is a critical step in maximizing the yield and purity of the desired product, this compound. The specific parameters to be optimized would depend on the chosen synthetic route.

For a synthesis route involving the esterification of 4-bromo-2-ethylbutanoic acid , several factors would need to be carefully controlled. The Fischer-Speier esterification, a common method for producing esters from carboxylic acids and alcohols, is an equilibrium-driven process. masterorganicchemistry.com To enhance the yield of the ester, the equilibrium must be shifted towards the product side. This can be achieved by using a large excess of the alcohol (ethanol in this case) or by the continuous removal of water as it is formed, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com The choice of acid catalyst, typically a strong mineral acid like sulfuric acid or a solid acid catalyst, and the reaction temperature are also crucial parameters that require optimization. chemguide.co.uk

In the case of a synthesis involving bromination , such as the free-radical bromination of ethyl 2-ethylbutanoate, the reaction conditions must be finely tuned to ensure regioselectivity and to prevent over-bromination. The choice of brominating agent (e.g., N-bromosuccinimide) and radical initiator (e.g., azobisisobutyronitrile or UV light) would be a primary focus of optimization. youtube.com The reaction temperature and the stoichiometry of the brominating agent are critical to control the extent of the reaction and minimize the formation of di- or poly-brominated byproducts. The solvent can also play a significant role in the reaction's outcome.

The following table outlines key parameters that would be considered for optimization in the synthesis of this compound.

| Parameter | Influence on Yield and Purity | Typical Range/Conditions for Optimization |

| Reactant Stoichiometry | The molar ratio of reactants is critical. In esterification, an excess of alcohol drives the reaction forward. In bromination, precise control of the brominating agent is needed to prevent side reactions. | Esterification: 1.1 to 5 equivalents of ethanol per equivalent of carboxylic acid.Bromination: 1.0 to 1.2 equivalents of brominating agent per equivalent of substrate. |

| Catalyst | The type and concentration of the catalyst affect the reaction rate. For esterification, strong acids like H₂SO₄ or p-toluenesulfonic acid are common. | Esterification: 0.1 to 5 mol% of the acid catalyst. |

| Temperature | Reaction temperature influences the rate of reaction and the formation of byproducts. Higher temperatures generally increase the reaction rate but can also lead to decomposition or side reactions. | Esterification: 60-100 °C (depending on the boiling point of the alcohol).Bromination: 40-80 °C (depending on the initiator and solvent). |

| Reaction Time | Sufficient time is required for the reaction to reach completion. Monitoring the reaction progress via techniques like TLC or GC is essential to determine the optimal reaction time. | Typically ranges from a few hours to 24 hours. |

| Solvent | The solvent can affect the solubility of reactants and intermediates, and in some cases, can influence the reaction pathway. For esterification, the alcohol reactant can sometimes serve as the solvent. For bromination, inert solvents like carbon tetrachloride or dichloromethane (B109758) are often used. | Esterification: Ethanol (as reactant and solvent), or a non-polar solvent like toluene (B28343) to facilitate water removal.Bromination: CCl₄, CH₂Cl₂, or other inert solvents. |

| Purification Method | The final purity of the product is determined by the purification method. Distillation, chromatography, and recrystallization are common techniques. | Fractional distillation under reduced pressure is often suitable for liquid esters. Column chromatography may be necessary for high-purity applications. |

Scale-Up Considerations in Preparative Organic Chemistry

The transition from a laboratory-scale synthesis to a larger, preparative scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility. acs.org For the synthesis of this compound, several key factors would need careful consideration during scale-up.

One of the most critical aspects of scaling up chemical reactions is heat management . acs.org Both esterification and bromination reactions can be exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making it more difficult to dissipate heat effectively. acs.org This can lead to a rapid increase in temperature, potentially causing the reaction to become uncontrollable (a runaway reaction), leading to the formation of unwanted byproducts or even a hazardous situation. acs.org Therefore, efficient cooling systems and controlled addition of reagents are paramount.

Mixing is another crucial factor. Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, which can result in side reactions and lower yields. The choice of reactor design and the type and speed of the stirrer are important considerations to ensure homogeneity throughout the reaction mixture.

The addition of reagents on a large scale must be carefully controlled. For example, in a bromination reaction, the slow, controlled addition of the brominating agent is essential to manage the exotherm and prevent localized over-concentration. Similarly, in esterification, the catalyst may need to be added in portions to control the reaction rate.

Purification methods that are straightforward in the lab, such as column chromatography, may become impractical or very expensive on a large scale. Alternative purification techniques like distillation, crystallization, or liquid-liquid extraction are often preferred for preparative quantities. The choice of the most suitable large-scale purification method will depend on the physical properties of this compound and its impurities.

The following table summarizes key considerations for the scale-up of the synthesis of this compound.

| Consideration | Key Challenges and Strategies |

| Heat Transfer | The reduced surface-area-to-volume ratio in larger reactors makes heat dissipation more challenging. acs.org Strategies include using jacketed reactors with efficient cooling fluids, internal cooling coils, and controlling the rate of addition of exothermic reagents. |

| Mass Transfer (Mixing) | Ensuring a homogeneous reaction mixture is crucial to avoid localized concentration and temperature gradients. This requires appropriate reactor geometry, impeller design, and agitation speed. |

| Reagent Addition | The method and rate of reagent addition can significantly impact safety and product quality. Slow, controlled addition via a dropping funnel or pump is often necessary for exothermic reactions. |

| Process Safety | A thorough hazard analysis should be conducted before scaling up. This includes understanding the thermal stability of reactants, intermediates, and products, as well as the potential for runaway reactions. acs.org |

| Work-up and Purification | Laboratory purification methods may not be suitable for large-scale production. Distillation under reduced pressure, crystallization, and multi-stage extractions are more common industrial practices. The choice depends on the volatility and solubility of the product and impurities. |

| Solvent and Reagent Selection | The choice of solvents and reagents for large-scale synthesis should consider not only their chemical properties but also their cost, toxicity, and environmental impact. "Green chemistry" principles are increasingly important in industrial processes. |

| Process Monitoring | Real-time monitoring of key process parameters such as temperature, pressure, and pH is essential for maintaining control and ensuring reproducibility on a large scale. |

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Bromo 2 Ethylbutanoate

Nucleophilic Substitution Reactions (SN1 and SN2 Mechanisms)

The carbon atom attached to the bromine in ethyl 4-bromo-2-ethylbutanoate is a primary carbon. Consequently, it is highly susceptible to nucleophilic attack via the bimolecular nucleophilic substitution (SN2) mechanism. Current time information in Bangalore, IN.orgosolver.com The SN2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. This reaction proceeds with an inversion of stereochemistry if the carbon were chiral. The unimolecular (SN1) pathway, which involves the formation of a carbocation intermediate, is generally not favored for primary alkyl halides due to the instability of the primary carbocation. Current time information in Bangalore, IN.libretexts.org

Reactivity with Oxygen-Centric Nucleophiles

Oxygen-containing nucleophiles, such as alkoxides and hydroxides, readily react with this compound to form ethers and alcohols, respectively. For instance, the reaction with sodium ethoxide in an appropriate solvent would yield ethyl 4-ethoxy-2-ethylbutanoate.

Reaction with Alkoxides: The reaction with sodium ethoxide proceeds via a typical SN2 mechanism, where the ethoxide ion displaces the bromide.

Reaction with Hydroxide (B78521): Similarly, hydroxide ions can displace the bromide to form ethyl 4-hydroxy-2-ethylbutanoate. The choice of reaction conditions is crucial to favor substitution over elimination. libretexts.org

| Nucleophile | Product | Reaction Type |

| Sodium Ethoxide (NaOEt) | Ethyl 4-ethoxy-2-ethylbutanoate | SN2 |

| Sodium Hydroxide (NaOH) | Ethyl 4-hydroxy-2-ethylbutanoate | SN2 |

Reactivity with Nitrogen-Centric Nucleophiles

Nitrogen nucleophiles, such as ammonia (B1221849), primary amines, and secondary amines, react with this compound to produce the corresponding substituted amines. libretexts.org For example, the reaction with ammonia would yield ethyl 4-amino-2-ethylbutanoate. The reaction of a related compound, ethyl (S)-4-chloro-3-hydroxybutanoate, with sodium cyanide to yield ethyl (R)-4-cyano-3-hydroxybutanoate highlights the utility of SN2 reactions at the C4 position. google.com Similarly, the reaction of 2-bromo-3-methylbutanoic acid ester with sodium azide (B81097) proceeds via an SN2 mechanism.

Reaction with Amines: The reaction with a primary amine like ethylamine (B1201723) would result in the formation of a secondary amine, ethyl 4-(ethylamino)-2-ethylbutanoate.

| Nucleophile | Product | Reaction Type |

| Ammonia (NH₃) | Ethyl 4-amino-2-ethylbutanoate | SN2 |

| Ethylamine (CH₃CH₂NH₂) | Ethyl 4-(ethylamino)-2-ethylbutanoate | SN2 |

| Sodium Azide (NaN₃) | Ethyl 4-azido-2-ethylbutanoate | SN2 |

Reactivity with Carbon-Centric Nucleophiles (e.g., Organometallic Reagents, Enolates)

Carbon-based nucleophiles are crucial for forming new carbon-carbon bonds.

Organometallic Reagents: While strong organometallic reagents like Grignard reagents can react at the ester carbonyl, softer organocuprates (Gilman reagents) are known to participate in SN2 reactions with alkyl halides. libretexts.orglibretexts.org The reaction of this compound with a Gilman reagent, such as lithium dimethylcuprate ((CH₃)₂CuLi), would be expected to yield ethyl 2-ethyl-4-methylbutanoate.

Enolates: Enolates derived from β-dicarbonyl compounds, such as diethyl malonate, are excellent nucleophiles for SN2 reactions. The malonic ester synthesis provides a classic example where the enolate of diethyl malonate displaces a halide. libretexts.orglibretexts.org In the case of this compound, this reaction would lead to the formation of a more complex ester.

| Nucleophile | Product | Reaction Type |

| Lithium Dimethylcuprate ((CH₃)₂CuLi) | Ethyl 2-ethyl-4-methylbutanoate | SN2 |

| Diethyl Malonate Enolate | Diethyl 2-(3-(ethoxycarbonyl)-3-ethylpropyl)malonate | SN2 |

Elimination Reactions (E1 and E2 Pathways) Leading to Unsaturated Esters

Elimination reactions compete with nucleophilic substitution, particularly in the presence of strong, sterically hindered bases and at higher temperatures. libretexts.org For a primary alkyl halide like this compound, the bimolecular elimination (E2) pathway is the most likely. chemistrysteps.com The E1 pathway is disfavored for the same reason as the SN1 reaction: the instability of the primary carbocation.

The E2 reaction is a concerted, one-step process requiring an anti-periplanar arrangement of a β-hydrogen and the leaving group. chemistrysteps.com The use of a strong, bulky base, such as potassium tert-butoxide (t-BuOK), favors elimination over substitution and tends to yield the less substituted alkene (Hofmann product) due to steric hindrance. orgosolver.comlibretexts.orgmasterorganicchemistry.com In the case of this compound, the β-hydrogens are on the C3 carbon. Abstraction of one of these hydrogens by a strong base would lead to the formation of ethyl 2-ethylbut-3-enoate.

| Base | Product | Reaction Type |

| Potassium tert-butoxide (t-BuOK) | Ethyl 2-ethylbut-3-enoate | E2 |

Reduction Reactions

The two functional groups in this compound, the ester and the alkyl bromide, can both be reduced. The challenge and synthetic utility lie in the chemoselective reduction of one group in the presence of the other.

Chemoselective Reduction of the Ester Functional Group

Strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce both esters and alkyl halides. cdnsciencepub.com However, milder or more sterically hindered reagents can achieve selective reduction. Diisobutylaluminum hydride (DIBAL-H) is a well-known reagent for the partial reduction of esters to aldehydes at low temperatures. google.com It can also be used for the complete reduction of esters to alcohols. Research on the reduction of bromoesters has shown that DIBAL-H can selectively reduce the ester group in the presence of a benzylic bromide. mdma.ch A patent for the reduction of ethyl 4-bromo-2-methylbutanoate also indicates the utility of specific borane (B79455) catalysts for the selective reduction of the ester. rsc.org

The reduction of the ester group in this compound to an alcohol without affecting the carbon-bromine bond would yield 4-bromo-2-ethylbutan-1-ol. This can be a challenging transformation as many hydride reagents that reduce esters also reduce primary alkyl halides. However, specific conditions and reagents have been developed for such selective reductions. For example, sodium borohydride (B1222165) in the presence of certain additives can show enhanced selectivity. mdma.ch

| Reagent | Product | Key Feature |

| Diisobutylaluminum hydride (DIBAL-H) | 4-bromo-2-ethylbutanal (at low temp.) or 4-bromo-2-ethylbutan-1-ol | Selective for ester reduction |

| Sodium Borohydride (NaBH₄) with additives | 4-bromo-2-ethylbutan-1-ol | Can be tuned for chemoselectivity |

Reductive Debromination and Hydrogenation Studies

The carbon-bromine bond in this compound is a key functional group that can be selectively removed through reductive processes. Reductive debromination, the replacement of the bromine atom with a hydrogen atom, can be achieved under radical conditions. Studies on analogous compounds, such as ethyl 4-bromobutanoate, have shown that reduction with trialkylsilanes in the presence of a thiol catalyst proceeds smoothly to yield the corresponding debrominated product, ethyl butanoate. psu.edursc.org This reaction operates via a radical chain mechanism where the thiol acts as a polarity reversal catalyst, mediating hydrogen-atom transfer from the silane (B1218182) to the alkyl radical intermediate. psu.edu Advantageously, this method does not affect the ester functional group. psu.edursc.org

Catalytic hydrogenation is another potential method for the reduction of the C-Br bond, often requiring a metal catalyst and a source of hydrogen gas. google.comrsc.org While specific studies on this compound are not prevalent, general procedures for hydrogenating similar substrates involve high-pressure vessels and catalysts like platinum on carbon (Pt/C). google.comrsc.org

Table 1: Representative Conditions for Reductive Debromination

| Reaction Type | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| Radical Reduction | Triethylsilane, Alkanethiol, Initiator, Refluxing Hexane | Ethyl 2-ethylbutanoate (analogous) | psu.edursc.org |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pt/C), Pressure | Ethyl 2-ethylbutanoate | google.com |

Oxidation Reactions and Derived Products

The oxidation of this compound can target the carbon-hydrogen bonds of the alkyl chain. While direct oxidation of this specific molecule is not extensively documented, related transformations provide insight into potential outcomes. Generally, the oxidation of bromoalkanes can lead to a variety of products, including ketones, aldehydes, or carboxylic acids, depending on the reagents and reaction conditions. For instance, a related transformation is the Baeyer-Villiger oxidation, which converts a ketone into an ester. shu.ac.uk A precursor ketone, if formed from the bromo-ester, could undergo such a reaction. shu.ac.uk The presence of the bromine atom and the ester group adds complexity, and selective oxidation would require carefully chosen conditions to avoid side reactions.

Table 2: Potential Products from Oxidation of this compound or its Derivatives

| Oxidation Product | Precursor Moiety | Required Transformation |

|---|---|---|

| 4-bromo-2-ethyl-4-oxobutanoate | Secondary C-H at C4 (after hydrolysis) | Oxidation |

| Ethyl 4-oxo-2-ethylbutanoate | C-Br bond (via intermediate) | Oxidative C-Br cleavage |

| Bromoalkyl aryl ester | Bromoalkyl aryl ketone | Baeyer-Villiger Oxidation |

Radical Reactions and Their Underlying Mechanisms

The C-Br bond in this compound is susceptible to homolytic cleavage, making it a precursor for carbon-centered radicals. This process can be initiated by radical initiators, such as peroxides (ROOR), or by heat or light. masterorganicchemistry.com Once formed, the resulting 4-ethoxycarbonyl-3-propyl radical can participate in various transformations, including addition to unsaturated systems and cyclization reactions. oregonstate.eduacs.org The stability of the radical intermediate plays a crucial role in determining the reaction pathway. masterorganicchemistry.com

Free-Radical Addition Processes to Unsaturated Substrates

The radical generated from ethyl bromoesters can add across the double bonds of unsaturated substrates like alkenes. Research on the positional isomer, ethyl 2-bromo-2-ethylbutanoate, demonstrates that the ester-stabilized radical adds to alkenes in a chain process. oregonstate.edu The mechanism involves the initial formation of the carbon radical from the bromoester, which then attacks the alkene double bond. This addition typically occurs at the less substituted carbon of the alkene, leading to the formation of the more stable (e.g., tertiary) carbon radical intermediate. masterorganicchemistry.com This new radical then abstracts a bromine atom from another molecule of the bromoester, propagating the radical chain and forming the final addition product. oregonstate.edu The efficiency and selectivity of this addition are influenced by steric and electronic factors of both the radical and the alkene substrate. oregonstate.edu

Radical Cyclization Pathways

If the radical generated from this compound is part of a molecule containing a tethered unsaturated group (such as an alkyne or alkene), intramolecular radical cyclization can occur. Studies on similar 4-bromo vinylogous esters have shown that the generated radical can cyclize onto a tethered acetylene (B1199291) side-chain. rsc.org The regioselectivity of this cyclization is governed by the stability of the resulting cyclic radical intermediates. rsc.org Another approach involves oxidative free-radical cyclization, where an oxidant like manganese(III) acetate (B1210297) is used to generate the radical, which then cyclizes. niscpr.res.in These pathways are powerful methods for constructing cyclic and bicyclic systems from acyclic precursors. rsc.orgniscpr.res.in

Table 3: Analogous Radical Cyclization Reactions

| Substrate Type | Conditions | Product Type | Mechanistic Feature | Reference |

|---|---|---|---|---|

| 4-bromo vinylogous-ester with alkyne tether | Bu₃SnH, AIBN | Cyclized vinyl radical product | Intramolecular addition to alkyne | rsc.org |

| Unsaturated β-ketoester | Mn(OAc)₃, Cu(OAc)₂ | Bicyclic ketoester | Oxidative tandem-radical cyclization | niscpr.res.in |

Metal-Catalyzed Cross-Coupling Reactions Utilizing the Bromide Moiety

The bromide moiety of this compound makes it a suitable electrophilic partner in metal-catalyzed cross-coupling reactions. These reactions are fundamental in C-C bond formation. researchgate.net Nickel-catalyzed cross-coupling reactions, for example, have been developed to couple alkyl halides with aryl halides. nih.gov The general mechanism for these transformations, whether catalyzed by nickel, palladium, or other transition metals, typically involves three key steps: researchgate.netsioc-journal.cn

Oxidative Addition: The alkyl bromide adds to the low-valent metal catalyst, breaking the C-Br bond and forming an organometallic intermediate. researchgate.net

Transmetallation: A second, nucleophilic coupling partner (often an organozinc, organoboron, or organomagnesium reagent) transfers its organic group to the metal center. researchgate.net

Reductive Elimination: The two coupled organic fragments are eliminated from the metal center, forming the new C-C bond and regenerating the active catalyst. researchgate.net

This methodology allows for the coupling of the butanoate fragment with a wide array of other organic groups, including aryl, vinyl, and other alkyl moieties, demonstrating significant synthetic utility. nih.govchemrxiv.org

Derivatization Strategies and Analog Synthesis from Ethyl 4 Bromo 2 Ethylbutanoate

Synthesis of Alpha-Branched Carboxylic Acid Derivatives

Ethyl 4-bromo-2-ethylbutanoate serves as an effective alkylating agent for the formation of new carbon-carbon and carbon-heteroatom bonds, a key process in the synthesis of alpha-branched carboxylic acid derivatives. The primary carbon atom bonded to the bromine is electrophilic and susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide variety of functional groups at the terminal position of the butanoate chain.

By reacting the bromoester with different nucleophiles, a diverse library of derivatives can be accessed. For instance, organocuprates (Gilman reagents) can introduce alkyl or aryl groups, while cyanide ions can be used to extend the carbon chain, which can then be further hydrolyzed to a carboxylic acid.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile (Reagent Example) | Product Type |

|---|---|

| Alkylcuprate (e.g., (CH₃)₂CuLi) | Ethyl 2-ethyl-alkanoate |

| Cyanide (e.g., NaCN) | Ethyl 4-cyano-2-ethylbutanoate |

| Azide (B81097) (e.g., NaN₃) | Ethyl 4-azido-2-ethylbutanoate |

| Thiolate (e.g., NaSPh) | Ethyl 2-ethyl-4-(phenylthio)butanoate |

These reactions are fundamental for elongating the carbon skeleton and introducing functionalities that can be used in subsequent synthetic steps.

Preparation of Lactones and Other Heterocyclic Compounds via Intramolecular Cyclization

The structure of this compound is ideally suited for intramolecular cyclization reactions to form five-membered rings, most notably γ-lactones (cyclic esters). This transformation is typically induced by treatment with a non-nucleophilic base. The base abstracts an acidic proton from the alpha-carbon (the carbon adjacent to the ester's carbonyl group), generating an enolate intermediate. This enolate then acts as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom in an intramolecular SN2 reaction, displacing the bromide and closing the ring.

The resulting product would be α-ethyl-γ-butyrolactone. The stereochemistry at the C-2 position is generally retained during this process.

In addition to lactones, other heterocyclic systems can be synthesized. For example, related unsaturated bromoesters have been shown to react with nucleophiles like potassium cyanide via a Michael addition, followed by an intramolecular cyclization to yield cyclopropane (B1198618) derivatives. researchgate.net This highlights the potential to form carbocyclic rings from similar precursors.

Table 2: Intramolecular Cyclization Reactions

| Starting Material Analogue | Reagent(s) | Product Type |

|---|---|---|

| Ethyl 4-bromo-2-methylbutanoate | Non-nucleophilic base (e.g., NaH) | α-methyl-γ-butyrolactone |

Construction of Complex Polyfunctional Molecules through Sequential Transformations

The dual functionality of this compound allows for its use in sequential reactions to build more elaborate molecules. One such transformation is the Kornblum oxidation, which converts a primary alkyl bromide into an aldehyde. wikipedia.orgsynarchive.combch.ro This reaction typically involves treating the bromoester with dimethyl sulfoxide (B87167) (DMSO). The resulting aldehyde, ethyl 4-oxo-2-ethylbutanoate, is a valuable intermediate with two distinct carbonyl groups that can be selectively targeted.

For instance, the newly formed aldehyde can undergo a variety of subsequent reactions:

Wittig reaction: to form an alkene.

Grignard reaction: to form a secondary alcohol.

Reductive amination: to introduce an amino group.

This sequence—nucleophilic substitution or oxidation followed by another transformation—is a powerful strategy for adding complexity to the molecular framework. For example, a reaction sequence could involve the initial oxidation to an aldehyde, followed by a Wittig reaction to extend the carbon chain with a double bond, which could then be subjected to further functionalization.

Table 3: A Potential Sequential Transformation

| Step | Reaction Type | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | Kornblum Oxidation | DMSO, base | Ethyl 4-oxo-2-ethylbutanoate |

| 2 | Wittig Reaction | Ph₃P=CH₂ | Ethyl 2-ethyl-5-hexenoate |

Development of Isomeric and Homologous Bromoesters with Varied Substitution Patterns

The synthesis of isomers and homologues of this compound allows for the exploration of structure-activity relationships and provides alternative building blocks for organic synthesis.

Isomers: An important class of isomers are unsaturated bromoesters. For example, ethyl 4-bromo-3-methylbut-2-enoate can be synthesized via the allylic bromination of a precursor like ethyl 3,3-dimethylacrylate. researchgate.net This reaction typically employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light. chemistrysteps.commasterorganicchemistry.comyoutube.com The mechanism proceeds through a resonance-stabilized allylic radical, leading to the introduction of bromine at the carbon adjacent to the double bond. chemistrysteps.comlibretexts.org

Homologues: Homologous bromoesters, which differ in the length of the carbon chain, are also synthetically valuable. A simpler homologue is Ethyl 4-bromobutyrate, which lacks the α-ethyl substituent. It can be prepared by the esterification of 4-bromobutyric acid or by the ring-opening of γ-butyrolactone with hydrogen bromide followed by esterification with ethanol (B145695). chemicalbook.comorgsyn.org Another common synthetic route is the radical bromination of a suitable precursor like ethyl butanoate, where a bromine atom is introduced at the terminal (C4) position. ucalgary.cadoubtnut.com

Table 4: Comparison of this compound and Related Bromoesters

| Compound Name | Structure | Typical Precursor | Synthetic Method |

|---|---|---|---|

| This compound | CH₃CH₂CH(COOEt)CH₂CH₂Br | Ethyl 2-ethylbutanoate | Radical Bromination |

| Ethyl 4-bromo-3-methylbut-2-enoate | BrCH₂C(CH₃)=CHCOOEt | Ethyl 3,3-dimethylacrylate | Allylic Bromination (NBS, AIBN) researchgate.net |

Advanced Spectroscopic and Analytical Characterization Techniques for Ethyl 4 Bromo 2 Ethylbutanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For Ethyl 4-bromo-2-ethylbutanoate, the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. Based on the analysis of analogous compounds, the predicted chemical shifts (δ) are presented in the table below.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (of ester ethyl) | ~1.25 | Triplet | 3H |

| -CH₃ (of 2-ethyl) | ~0.90 | Triplet | 3H |

| -CH₂- (of ester ethyl) | ~4.15 | Quartet | 2H |

| -CH₂- (of 2-ethyl) | ~1.65 | Multiplet | 2H |

| -CH- (at C2) | ~2.50 | Multiplet | 1H |

| -CH₂- (at C3) | ~2.10 | Multiplet | 2H |

| -CH₂-Br (at C4) | ~3.45 | Triplet | 2H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The triplet for the ester's methyl protons is due to coupling with the adjacent methylene protons, which in turn appear as a quartet. The ethyl group at the C2 position would show a triplet for its methyl protons and a multiplet for its methylene protons due to coupling with the neighboring methine proton. The methine proton at C2 would appear as a multiplet due to coupling with the protons on C3 and the C2-ethyl group. The methylene protons at C3 would also be a multiplet, and the methylene protons adjacent to the bromine atom at C4 are expected to be a triplet.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. For this compound, seven distinct signals are expected in the broadband decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C =O (Ester carbonyl) | ~173 |

| -O-C H₂-CH₃ (Ester ethyl) | ~61 |

| -C H₂-CH₃ (Ester ethyl) | ~14 |

| -C H- (at C2) | ~45 |

| -C H₂- (of 2-ethyl) | ~25 |

| -C H₃ (of 2-ethyl) | ~12 |

| -C H₂- (at C3) | ~33 |

| -C H₂-Br (at C4) | ~30 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The carbonyl carbon of the ester group is expected to be the most downfield signal. The carbon atom bonded to the bromine will also be significantly downfield due to the electronegativity of the bromine atom.

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling correlations. For this compound, cross-peaks would be expected between the protons of the ester's ethyl group, between the protons of the 2-ethyl group, and between the protons at C2, C3, and the C2-ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For instance, a correlation between the protons of the ester's ethyl group and the carbonyl carbon would confirm the ester functionality.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and alkyl halide functional groups.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | ~1735 |

| C-O (Ester) | Stretching | ~1200-1150 |

| C-H (Alkyl) | Stretching | ~2980-2850 |

| C-Br (Alkyl bromide) | Stretching | ~650-550 |

The strong absorption band around 1735 cm⁻¹ is characteristic of the carbonyl group in an ester. The C-O stretching vibrations of the ester will also be prominent. The C-H stretching vibrations of the alkyl portions of the molecule will appear in the region of 2850-2980 cm⁻¹. The presence of the bromine atom should give rise to a C-Br stretching vibration in the fingerprint region of the spectrum.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. For this compound (C₈H₁₅BrO₂), the molecular weight is 223.11 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak in the mass spectrum will appear as a characteristic pair of peaks (M and M+2) of approximately equal intensity.

The fragmentation pattern will provide further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangement if a gamma-hydrogen is available. The presence of the bromine atom will also influence the fragmentation, with the loss of a bromine radical or HBr being possible.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment |

| 222/224 | [M]⁺ (Molecular ion) |

| 177/179 | [M - OCH₂CH₃]⁺ |

| 143 | [M - Br]⁺ |

| 101 | [CH(CH₂CH₃)COOCH₂CH₃]⁺ |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purity assessment of organic compounds.

Gas Chromatography (GC): GC is a suitable technique for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components of a mixture. The retention time in GC can be used to assess the purity of the compound, while the mass spectrum from the MS detector confirms its identity. The use of a non-polar or medium-polarity capillary column would be appropriate for this analysis.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the purity assessment of this compound. Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be a common choice. A UV detector could be used if the compound has a suitable chromophore, or a refractive index detector could be employed for universal detection.

These chromatographic methods are crucial for ensuring the purity of this compound and for separating it from any starting materials, byproducts, or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of "this compound," GC-MS can be employed to assess its purity, identify any volatile impurities, and study its fragmentation patterns for structural elucidation.

The methodology involves introducing a sample into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

Table 1: GC-MS Accuracy Data for the Analysis of a Related Compound, Ethyl 4-bromobutyrate

| Spiked Concentration (µg/g) | Measured Concentration (µg/g) | Recovery (%) |

| 0.10 (LOQ) | 0.095 | 95.0 |

| 12.5 | 12.2 | 97.6 |

| 25.0 | 24.5 | 98.0 |

| 37.5 | 36.6 | 97.6 |

| Average Recovery | 97.3 |

This table is generated based on the average recovery value of 97.3% reported in a study on Ethyl 4-bromobutyrate, illustrating the type of data obtained from such an analysis ijraset.com.

The mass spectrum of a bromo-ester like "this compound" would be expected to show characteristic fragmentation patterns, including the molecular ion peak and fragments corresponding to the loss of the bromine atom, the ethyl group, and other structural moieties. For instance, the mass spectrum of the structurally similar "Ethyl 4-bromo-2-methylbutanoate" is available in spectral databases, which can serve as a reference for predicting the fragmentation of the target compound nih.gov.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used for the separation, identification, and quantification of a wide range of compounds. For a molecule like "this compound," HPLC is particularly useful for determining its purity, separating it from non-volatile impurities, and resolving stereoisomers if the compound is chiral.

A typical HPLC system for the analysis of "this compound" would likely employ a reverse-phase method. In this setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol americanpharmaceuticalreview.comsielc.com. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Given that "this compound" possesses a chiral center at the second carbon, HPLC can also be utilized for the separation of its enantiomers. This is often achieved using a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column researchgate.netnih.gov.

While specific HPLC data for "this compound" is not available, a hypothetical analysis can be presented to illustrate the expected results for a purity assessment.

Table 2: Illustrative HPLC Purity Analysis of a Hypothetical this compound Sample

| Peak Number | Retention Time (min) | Peak Area | Area (%) |

| 1 | 2.54 | 15,234 | 0.8 |

| 2 | 4.87 | 1,885,678 | 98.5 |

| 3 | 6.12 | 13,321 | 0.7 |

This table is a hypothetical representation of data that could be obtained from an HPLC analysis for purity determination.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

For "this compound," which is a liquid at room temperature, X-ray crystallography would only be applicable if a suitable solid derivative could be prepared. This could involve, for example, the synthesis of a crystalline amide or a complex with a metal. If a crystalline form were obtained, the analysis would involve irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays is then used to construct an electron density map of the molecule, from which the atomic positions can be determined.

To date, no crystal structure for "this compound" or its immediate derivatives has been reported in the crystallographic databases. However, the structures of other esters have been determined using this technique, providing valuable insights into their molecular geometry and intermolecular interactions in the solid state researchgate.netresearchgate.net.

Computational and Theoretical Investigations of Ethyl 4 Bromo 2 Ethylbutanoate

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent stability of Ethyl 4-bromo-2-ethylbutanoate. These calculations provide a foundational understanding of the molecule's reactivity and physical properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. For this compound, the HOMO is anticipated to be localized around the bromine atom and the oxygen atoms of the ester group, which possess lone pairs of electrons. The LUMO, conversely, is likely centered on the antibonding orbitals associated with the carbon-bromine (C-Br) and carbonyl (C=O) bonds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more readily polarizable and can engage more easily in chemical reactions. Computational studies on analogous bromoalkanoates indicate that the presence of the electronegative bromine atom significantly influences the energies of these frontier orbitals. The charge distribution, calculated through methods such as Natural Bond Orbital (NBO) analysis, would likely reveal a significant partial positive charge on the carbon atom attached to the bromine and the carbonyl carbon, making them susceptible to nucleophilic attack. The bromine and oxygen atoms would correspondingly carry partial negative charges.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -10.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | ~ 1.5 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | ~ 12.0 eV | A large gap suggests high kinetic stability and low reactivity. |

Note: The values presented in this table are hypothetical and represent typical ranges expected from DFT calculations for similar bromoesters.

Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers to rotation around the single bonds. The relative energies of different conformers (e.g., staggered vs. eclipsed) are determined by a combination of steric hindrance and electronic interactions.

For this compound, key rotations would be around the C2-C3 and C3-C4 bonds. The most stable conformer, or ground-state geometry, is expected to be a staggered conformation that minimizes steric repulsion between the bulky ethyl group at C2, the bromine atom at C4, and the ethyl ester group. An energetic profile can be generated by systematically rotating a specific dihedral angle and calculating the potential energy at each step. This profile would show energy minima corresponding to stable staggered conformations and energy maxima corresponding to unstable eclipsed conformations.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to explore potential reaction pathways for this compound, such as nucleophilic substitution at the carbon bearing the bromine atom or reactions involving the ester group. By mapping the potential energy surface, it is possible to identify the transition state—the highest energy point along the reaction coordinate.

Characterizing the transition state geometry and its energy provides crucial information about the reaction's activation energy, which in turn determines the reaction rate. For instance, in an SN2 reaction with a nucleophile, the transition state would feature the incoming nucleophile and the departing bromide ion partially bonded to the alpha-carbon. Vibrational frequency analysis of the transition state structure is used to confirm its identity; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Prediction of Spectroscopic Properties and Vibrational Frequencies

Theoretical calculations are highly effective in predicting various spectroscopic properties, which can aid in the identification and characterization of this compound. Infrared (IR) and Raman spectroscopies are based on the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. nih.gov

The calculated vibrational spectrum for this compound would be expected to show characteristic peaks for the C=O stretch of the ester group (typically around 1730-1750 cm⁻¹), C-O stretching vibrations, C-Br stretching (usually in the region of 500-600 cm⁻¹), and various C-H stretching and bending modes. researchgate.net Comparing the theoretically predicted spectrum with an experimental one can help confirm the molecule's structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and are invaluable for structural elucidation.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H Stretch (alkyl) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (ester) | 1730 - 1750 | Strong |

| C-O Stretch (ester) | 1150 - 1300 | Strong |

Note: These are typical frequency ranges and the actual values would be determined by specific computational methods.

Molecular Dynamics Simulations for Intermolecular Interactions and Conformational Dynamics

While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of a molecule in a condensed phase (e.g., in a solvent) and over time. MD simulations provide insights into the dynamic nature of the molecule, including its conformational flexibility and intermolecular interactions with surrounding molecules.

For this compound, an MD simulation in a solvent like ethanol (B145695) or water would reveal how the solvent molecules arrange themselves around the solute and how intermolecular forces, such as dipole-dipole interactions and hydrogen bonding (with protic solvents), influence its conformational preferences and rotational dynamics. This information is crucial for understanding its behavior in solution, which is relevant to its reactivity and physical properties in a realistic chemical environment.

Applications in Organic Synthesis and Chemical Development

Role as a Building Block in Multi-Step Syntheses of Complex Organic Architectures

The primary function of Ethyl 4-bromo-2-ethylbutanoate in organic synthesis is as a building block for creating intricate molecular frameworks. Its bifunctional nature is crucial; the primary alkyl bromide provides an electrophilic site susceptible to nucleophilic substitution, while the ester group can undergo various transformations such as hydrolysis, transesterification, or reduction. This dual reactivity allows for the sequential or orthogonal introduction of different functional groups.

The primary alkyl bromide is particularly reactive towards a wide array of nucleophiles, which enables the formation of new carbon-carbon and carbon-heteroatom bonds. This is a fundamental process for extending carbon chains and assembling the backbones of larger, more complex molecules. Furthermore, this compound can serve as a precursor in cyclization reactions. Through intramolecular substitution, where a nucleophilic center within the same molecule attacks the carbon bearing the bromine, various ring systems can be constructed. Research on analogous compounds, such as ethyl 4-bromo-2-ethoxycarbonyl-2-pentenoate, has shown that they can undergo reactions like Michael additions followed by intramolecular cyclization to create cyclopropane (B1198618) derivatives. This highlights the potential of this compound to participate in similar pathways to form carbocyclic and heterocyclic structures, which are common motifs in many biologically active molecules.

| Reaction Type | Role of this compound | Outcome |

| Nucleophilic Substitution | Electrophile | Carbon chain extension, introduction of new functional groups. |

| Intramolecular Cyclization | Precursor | Formation of carbocyclic or heterocyclic ring systems. |

| Ester Hydrolysis/Reduction | Substrate | Conversion to carboxylic acid or alcohol for further modification. |

Precursor for Intermediates in Pharmaceutical and Agrochemical Synthesis

The structural motifs present in this compound and related bromo-esters make them valuable precursors for intermediates in the synthesis of pharmaceuticals and agrochemicals. The ability to use this molecule to introduce specific alkyl chains onto other core structures is a key application.

A well-documented example involving a structurally similar compound is the use of ethyl γ-bromobutyrate (which lacks the ethyl group at the alpha-position) in the synthesis of benzazepines. In this synthesis, the bromo-ester is used to alkylate an aromatic amine. The resulting intermediate is then cyclized to form the seven-membered benzazepine ring system. Benzazepines are a class of compounds investigated for a range of biological activities, including effects on the cardiovascular and central nervous systems. This established synthetic route for a close analog underscores the potential of this compound to serve as a key starting material for similar pharmacologically active scaffolds.

Utility in the Synthesis of Natural Products and Bioactive Molecules

While direct and extensive documentation of this compound in the total synthesis of complex natural products is not widely available in the literature, the utility of structurally related building blocks is well-established. The synthesis of natural products often relies on the precise and controlled formation of carbon-carbon bonds to construct complex molecular skeletons, a role for which alkyl halides like this compound are well-suited.

The reactivity of its primary alkyl bromide allows for its use as an alkylating agent to build the carbon framework of target molecules. Its potential to participate in cyclization reactions is also highly relevant, as many natural products are characterized by their complex ring systems. The synthesis of 9-cis-β-carotene, for instance, involves a multi-step process using building blocks that include brominated esters like ethyl 4-bromo-3-methylbut-2-enoate, demonstrating the importance of such reagents in constructing bioactive molecules. researchgate.net

| Analogous Compound | Application in Synthesis | Significance |

| Ethyl γ-bromobutyrate | Synthesis of benzazepines. | Precursor for pharmacologically active scaffolds. |

| Ethyl 4-bromo-3-methylbut-2-enoate | Multi-step synthesis of 9-cis-β-carotene. researchgate.net | Building block for bioactive natural products. researchgate.net |

| Ethyl 4-bromo-2-ethoxycarbonyl-2-pentenoate | Formation of cyclopropane derivatives. | Demonstrates potential for constructing carbocyclic rings. |

Potential Applications in Polymer Chemistry and Advanced Material Science

The broader class of brominated esters, to which this compound belongs, has potential applications in the fields of polymer chemistry and material science. One of the most significant roles for such compounds is as initiators in controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP).

ATRP is a powerful method for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. The process is initiated by an alkyl halide, and the carbon-bromine bond in compounds like this compound could potentially serve this function. For example, a structurally related compound, 2-(Boc-amino)ethyl 2-bromo-2-methylpropanoate, is utilized as an ATRP initiator. This suggests that this compound could be adapted for similar roles, enabling the synthesis of specialized polymers with tailored functionalities. Additionally, a related compound, Ethyl 4-bromobutyrate, has been used in the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide), further illustrating the utility of this class of compounds in creating advanced polymer materials. sigmaaldrich.com

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Green Synthetic Methodologies

The traditional synthesis of halogenated organic compounds often involves reagents and solvents that are environmentally undesirable. A significant future research direction lies in the development of greener synthetic routes to ethyl 4-bromo-2-ethylbutanoate and related compounds. This involves exploring alternative reagents, catalysts, and reaction conditions that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

Key areas of investigation include:

Phase-Transfer Catalysis (PTC) : PTC has emerged as a green chemistry technique that facilitates reactions between reactants in immiscible phases, often allowing for the use of water as a solvent and reducing the need for hazardous organic solvents. crdeepjournal.orgtheaic.org Developing a PTC-based method for the bromination of the butanoate substrate could significantly improve the environmental profile of the synthesis. acsgcipr.org

Alternative Brominating Agents : Moving away from harsh brominating agents towards more sustainable alternatives is a critical goal. This could involve the in-situ generation of bromine or the use of bromide salts in conjunction with an oxidant in a catalytic cycle.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

While the classical reactivity of this compound is well-established, future research will likely focus on uncovering novel and unconventional transformations that expand its synthetic utility. This includes exploring its participation in reactions catalyzed by light, electricity, or novel metal catalysts.

Promising areas for future exploration include:

Visible-Light Photocatalysis : Recent advancements in photoredox catalysis have enabled the activation of alkyl bromides under mild conditions to form carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.netnih.gov Investigating the photocatalytic coupling of this compound with various reaction partners, such as alkenes, alkynes, and arenes, could lead to the development of new and efficient synthetic methods. nih.gov The single-electron reduction of the C-Br bond under visible light can generate alkyl radicals, opening up a host of potential transformations that are complementary to traditional ionic pathways. nih.gov

Electro-organic Synthesis : Electrochemistry offers a reagent-free method for promoting redox reactions. nih.gov The electrochemical reduction of the carbon-bromine bond in this compound could be used to generate carbanions or radicals for subsequent reactions. Conversely, anodic oxidation could be explored to effect other functional group transformations within the molecule. gre.ac.ukresearchgate.net This technique avoids the use of stoichiometric chemical reductants or oxidants, contributing to the sustainability of the process. nih.govgoogle.com

Novel Metal-Catalyzed Cross-Coupling Reactions : While palladium-catalyzed cross-coupling reactions are well-established, there is ongoing research into the use of more abundant and less toxic metals, such as iron, copper, and nickel. Developing new catalytic systems that can effectively couple this compound with a wider range of organometallic and organic partners will continue to be an active area of research.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous manufacturing is a key trend in the chemical industry, driven by the desire for improved safety, efficiency, and consistency. The integration of the synthesis and derivatization of this compound with flow chemistry and automated platforms presents a significant opportunity for future development.

Key aspects of this integration include:

Microreactor Technology : Performing reactions in microreactors offers significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety when handling hazardous reagents or performing highly exothermic reactions. researchgate.netkth.sebeilstein-journals.org The development of a continuous-flow process for the synthesis of this compound could lead to higher yields, improved purity, and the ability to safely scale up production. nih.govnih.gov

Automated Synthesis Platforms : Automated synthesizers can perform multi-step reaction sequences with minimal human intervention, accelerating the discovery and optimization of new derivatives. merckmillipore.comnih.govmetoree.commt.com By integrating the synthesis of this compound into an automated platform, researchers could rapidly generate libraries of new compounds for screening in various applications. chemspeed.com

In-line Analysis and Optimization : Continuous flow systems can be readily coupled with in-line analytical techniques, such as FTIR and HPLC, to enable real-time reaction monitoring and optimization. nih.gov This data-rich approach can significantly accelerate the development of robust and efficient synthetic processes.

Advanced Computational Design and Virtual Screening for Novel Derivatives

Computational chemistry and data-driven approaches are becoming indispensable tools in modern chemical research. The application of these methods to this compound can guide the design of novel derivatives with tailored properties and predict their reactivity and potential applications.

Future research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. wikipedia.org By developing QSAR models for a series of derivatives of this compound, researchers can predict the properties of new, unsynthesized compounds and prioritize the synthesis of the most promising candidates. nih.govnih.govmdpi.comrsc.org

Virtual Screening of Chemical Libraries : Virtual screening involves the computational docking of large libraries of virtual compounds into the active site of a biological target. nih.govresearchgate.netnih.govscispace.com This approach can be used to identify potential applications for derivatives of this compound in areas such as drug discovery and agrochemical development by screening them against known protein targets. High-quality and diverse compound libraries are crucial for the success of such campaigns.

Predictive Reactivity Modeling : Computational models can be used to predict the outcome of chemical reactions and to understand reaction mechanisms. By applying these models to the reactions of this compound, researchers can explore a wider range of reaction conditions and identify novel transformations that may not be apparent from experimental studies alone.

Expanding Applications in Emerging Fields and Niche Chemical Technologies

While this compound is a valuable intermediate in established areas of chemical synthesis, there is significant potential for its application in emerging fields and niche technologies. Future research should focus on exploring these new avenues to unlock the full potential of this versatile molecule.

Potential areas for expanded applications include:

Materials Science : The functional groups present in this compound make it a potential monomer or building block for the synthesis of functional polymers and materials. The bromine atom can be used as a handle for post-polymerization modification, allowing for the creation of materials with tailored properties.

Agrochemicals : The development of new and more effective pesticides and herbicides is an ongoing need. The structural motifs accessible from this compound could be incorporated into new agrochemical candidates, and its derivatives could be screened for biological activity against various agricultural pests and diseases.

Fragrance and Flavor Industry : Esters are widely used as fragrance and flavor agents. thegoodscentscompany.comscentjourner.com The unique substitution pattern of this compound could lead to derivatives with novel and desirable organoleptic properties, making it a target for exploration by the fragrance and flavor industry. google.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.